(2R,4S)-1-(tert-Butoxycarbonyl)-4-fluoropiperidine-2-carboxylic acid
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Overview
Description
(2R,4S)-1-(tert-Butoxycarbonyl)-4-fluoropiperidine-2-carboxylic acid is a chemical compound that belongs to the class of piperidine derivatives. This compound is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group, a fluorine atom, and a carboxylic acid functional group. The stereochemistry of the compound is defined by the (2R,4S) configuration, indicating the specific spatial arrangement of the substituents around the piperidine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R,4S)-1-(tert-Butoxycarbonyl)-4-fluoropiperidine-2-carboxylic acid typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the Fluorine Atom: The fluorine atom can be introduced via nucleophilic substitution reactions using fluorinating agents such as diethylaminosulfur trifluoride (DAST) or Selectfluor.
Protection with tert-Butoxycarbonyl Group: The tert-butoxycarbonyl group is introduced using tert-butoxycarbonyl anhydride (Boc2O) in the presence of a base such as triethylamine.
Carboxylation: The carboxylic acid group can be introduced through carboxylation reactions, often involving the use of carbon dioxide or carboxylating reagents.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Flow microreactor systems have been explored for the efficient and sustainable synthesis of such compounds .
Chemical Reactions Analysis
Types of Reactions
(2R,4S)-1-(tert-Butoxycarbonyl)-4-fluoropiperidine-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove or modify functional groups.
Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like DAST or Selectfluor are used for fluorination, while bases like triethylamine are used for Boc protection.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines.
Scientific Research Applications
(2R,4S)-1-(tert-Butoxycarbonyl)-4-fluoropiperidine-2-carboxylic acid has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: It serves as a building block for the synthesis of potential drug candidates, particularly those targeting neurological disorders.
Industry: The compound is used in the production of fine chemicals and specialty materials.
Mechanism of Action
The mechanism of action of (2R,4S)-1-(tert-Butoxycarbonyl)-4-fluoropiperidine-2-carboxylic acid depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity. The Boc protecting group can be removed under acidic conditions, revealing the active functional groups that interact with the target molecules.
Comparison with Similar Compounds
Similar Compounds
- (2R)-2-[(tert-Butoxy)carbonyl]amino-3-mercaptopropionic acid
- (2R)-2-[(tert-Butoxy)carbonyl]amino-3-methylbutanoic acid
- (2R)-2-[(tert-Butoxy)carbonyl]amino-3-phenylpropanoic acid
Uniqueness
(2R,4S)-1-(tert-Butoxycarbonyl)-4-fluoropiperidine-2-carboxylic acid is unique due to the presence of the fluorine atom, which can significantly influence the compound’s reactivity, stability, and biological activity. The specific (2R,4S) stereochemistry also contributes to its distinct properties, making it a valuable intermediate in the synthesis of stereochemically complex molecules.
Properties
IUPAC Name |
(2R,4S)-4-fluoro-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18FNO4/c1-11(2,3)17-10(16)13-5-4-7(12)6-8(13)9(14)15/h7-8H,4-6H2,1-3H3,(H,14,15)/t7-,8+/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HTEKKPRKMGEXAE-JGVFFNPUSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1C(=O)O)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CC[C@@H](C[C@@H]1C(=O)O)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18FNO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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